N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
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Overview
Description
- The bromobenzyl group is introduced via a nucleophilic substitution reaction. The thiadiazole derivative is reacted with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Attachment of the Nitrobenzamide Group:
- The final step involves the coupling of the bromobenzyl-thiadiazole intermediate with 2-methyl-3-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of sulfur.
Reduction: Hydrogen gas with palladium on carbon for nitro group reduction.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide typically involves multiple steps:
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Formation of the Thiadiazole Ring:
- The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate acid chloride.
Scientific Research Applications
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics or antifungal agents.
Medicine: Investigated for its potential anticancer properties due to its ability to interfere with cellular processes in cancer cells.
Mechanism of Action
The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, disrupting their normal function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: It can interfere with cellular pathways such as DNA replication, protein synthesis, or cell wall synthesis in microbes, leading to cell death.
Comparison with Similar Compounds
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide: Similar structure but with a chlorine atom instead of bromine.
N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide: Similar structure but with a methyl group instead of bromine.
Uniqueness:
- The presence of the bromine atom in N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide can enhance its biological activity due to the electron-withdrawing nature of bromine, which can affect the compound’s reactivity and interaction with biological targets.
This compound’s unique combination of functional groups and its potential for diverse chemical reactions make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O3S2/c1-10-13(3-2-4-14(10)22(24)25)15(23)19-16-20-21-17(27-16)26-9-11-5-7-12(18)8-6-11/h2-8H,9H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTCDIROOZOPGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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